molecular formula C21H22BrN5OS3 B4311957 2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4311957
M. Wt: 536.5 g/mol
InChI Key: LBZOIQBKSGRHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, thienyl, thiadiazolyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be achieved through multi-step organic reactions. One common method involves the Strecker synthesis, which is used to prepare α-aminonitriles . This method typically involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide (HCN) or a cyanide salt under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Strecker synthesis or similar multi-component reactions to ensure high yield and purity. The use of catalysts and controlled reaction conditions would be essential to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the thienyl and thiadiazolyl groups makes it susceptible to oxidation reactions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The bromo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and thiadiazolyl groups.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Substituted derivatives where the bromo group is replaced by a nucleophile.

Scientific Research Applications

2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN5OS3/c1-10(2)30-20-26-25-19(31-20)27-13-6-21(3,4)7-14(28)17(13)16(12(8-23)18(27)24)15-5-11(22)9-29-15/h5,9-10,16H,6-7,24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZOIQBKSGRHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)Br)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-(4-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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